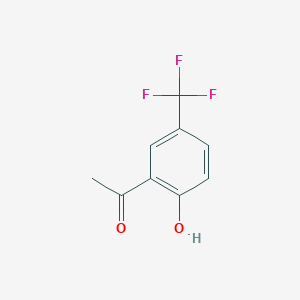

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions as 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone. This systematic name clearly delineates the structural components of the molecule, indicating the presence of an ethanone (acetyl) functional group attached to a substituted benzene ring bearing both hydroxyl and trifluoromethyl substituents at specific positions. The Chemical Abstracts Service has assigned this compound the registry number 67589-15-5, providing a unique identifier that facilitates unambiguous chemical communication and database searches.

Alternative nomenclature systems provide additional naming conventions for this compound. The ethanone-based naming system designates it as Ethanone, 1-[2-hydroxy-5-(trifluoromethyl)phenyl]-, which emphasizes the ketone functionality as the primary structural feature. Common chemical nomenclature also employs the designation 2'-Hydroxy-5'-trifluoromethylacetophenone, which utilizes the acetophenone base structure with positional descriptors for the substituents. This naming convention follows traditional organic chemistry nomenclature where the prime notation indicates substituent positions on the aromatic ring relative to the carbonyl group.

The molecular descriptor systems provide additional identification parameters essential for chemical databases and computational chemistry applications. The International Chemical Identifier key for this compound is BRSHLOIZDJDEPI-UHFFFAOYSA-N, while the simplified molecular input line entry system representation is CC(=O)c1cc(ccc1O)C(F)(F)F. These standardized molecular descriptors enable precise structural communication across different chemical information systems and computational platforms. The International Chemical Identifier string provides a hierarchical description of the molecular structure, facilitating automated chemical structure recognition and comparison algorithms.

Properties

IUPAC Name |

1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5(13)7-4-6(9(10,11)12)2-3-8(7)14/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSHLOIZDJDEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472161 | |

| Record name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67589-15-5 | |

| Record name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone via Demethylation

Overview:

One of the well-documented methods involves the synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone starting from 1-(2-methoxy-5-trifluoromethylphenyl)ethanone, followed by demethylation to introduce the hydroxy group at the ortho position relative to the acetyl group.

Reaction Conditions and Procedure:

- Sodium hydride (NaH, 60% in mineral oil) is suspended in N,N-dimethylformamide (DMF) at 0 °C.

- Ethanethiol (EtSH) is added dropwise to the suspension, stirring for 15 minutes.

- The starting compound (1-(2-methoxy-5-trifluoromethylphenyl)ethanone) is then added.

- The mixture is stirred at 100 °C for 30 minutes.

- After cooling, the reaction mixture is poured into water, acidified with 1 M hydrochloric acid (HCl), and extracted with ethyl acetate (AcOEt).

- The organic layer is washed, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure.

- Purification is achieved by silica gel column chromatography using a hexane/ethyl acetate mixture (10:1) as eluent.

- The product is obtained as a pale yellow oil.

- Yield reported is approximately 79%.

Summary Table:

| Parameter | Details |

|---|---|

| Starting Material | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone |

| Reagents | Sodium hydride, ethanethiol |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C (initial), then 100 °C |

| Reaction Time | 0.5 hours |

| Work-up | Acidification, extraction with AcOEt |

| Purification | Silica gel column chromatography |

| Yield | 79% |

| Product State | Pale yellow oil |

This method is efficient for introducing the hydroxy group via demethylation under relatively mild conditions, providing a good yield of the target compound.

General Notes on Purification and Yield Optimization

- Silica gel column chromatography is the preferred purification technique for isolating pure this compound.

- Acidification during work-up is critical to neutralize the reaction mixture and facilitate extraction.

- Use of dry, aprotic solvents like DMF enhances the efficiency of the deprotection/demethylation step.

- Reaction temperature control (initial low temperature for reagent addition, followed by heating) is essential for optimal conversion.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Demethylation of methoxy precursor | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone | NaH, EtSH, DMF, 0 °C to 100 °C, 0.5 h | 79 | Mild conditions, direct hydroxy introduction |

| Organomagnesium route (analogous) | 3,5-Bis(trifluoromethyl)-1-bromobenzene | Mg, acetaldehyde, oxidation | Not specified | Multi-step, applicable to similar compounds |

Research Findings and Practical Considerations

- The demethylation approach using sodium hydride and ethanethiol in DMF is well-established for phenolic hydroxy group introduction in trifluoromethyl-substituted aromatic ketones.

- The reaction proceeds via nucleophilic substitution where the methoxy group is replaced by a hydroxy group.

- The presence of the trifluoromethyl group influences the electronic environment, facilitating selective reactions at the ortho position.

- Purification by chromatography ensures removal of side products and unreacted starting materials, critical for obtaining high-purity product for further applications.

- The organometallic approach, while more complex, allows for the construction of the aromatic ethanone framework starting from halogenated trifluoromethylbenzenes, offering versatility in synthetic design.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone is primarily explored as an intermediate in drug synthesis . Its unique structure allows it to participate in various chemical reactions that can lead to the formation of biologically active compounds. Although specific biological activities have not been extensively documented, preliminary studies suggest potential interactions with biological systems that warrant further investigation.

Organic Synthesis

The compound is utilized in organic synthesis , particularly in the development of new materials and compounds with desired properties. Its reactivity can be exploited to create derivatives that may have enhanced pharmacological or industrial applications .

Case Study 1: Synthesis Methodology

Research has indicated several methods for synthesizing this compound, emphasizing efficiency and purity. For instance, one method involves the reaction of benzotrifluoride with various acylating agents under controlled conditions to yield high-purity products suitable for pharmaceutical applications. This process minimizes by-products and enhances overall yield, making it a viable option for large-scale production .

Case Study 2: Biological Interaction Studies

A study focused on the interaction of this compound with specific biological targets revealed potential effects on enzyme activity related to metabolic pathways. The compound's ability to form hydrogen bonds through its hydroxyl group may facilitate interactions with proteins involved in key biological processes, suggesting avenues for further research into its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Trifluoromethyl-Substituted Hydroxyacetophenones

Key Observations :

Halogenated Derivatives

Key Observations :

Non-Hydroxy Trifluoromethyl Analogs

Key Observations :

Key Observations :

- The trifluoromethyl group enhances bioavailability and target binding in antiviral agents .

Biological Activity

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone, also known by its CAS number 67589-15-5, is a compound that has garnered interest due to its potential biological activities and chemical properties. The presence of functional groups such as hydroxyl (-OH) and trifluoromethyl (-CF3) suggests a variety of interactions that could be explored in biological contexts.

The molecular formula of this compound is C₉H₇F₃O₂, with a molecular weight of approximately 204.148 g/mol. The compound typically appears as a colorless to yellow liquid and is soluble in organic solvents. The trifluoromethyl group enhances its chemical reactivity, potentially influencing its biological interactions.

Toxicity and Safety

According to PubChem, the compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Such safety profiles are critical for any further biological exploration.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Hydroxyphenyl)ethanone | C₈H₈O₂ | Lacks trifluoromethyl group; less reactive |

| 2-Hydroxy-4-trifluoromethylacetophenone | C₉H₇F₃O₂ | Different position of hydroxyl group |

| 4-Hydroxy-3-trifluoromethylacetophenone | C₉H₇F₃O₂ | Hydroxyl group at para position |

This table highlights how the positioning of functional groups influences reactivity and potential biological properties.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its possible applications:

- Biotransformation Studies : In similar compounds, biotransformation via whole-cell catalysis has been explored, demonstrating how structural modifications can enhance productivity and selectivity in synthesis processes .

- Neuroprotective Applications : Compounds with trifluoromethyl groups have been shown to serve as chiral building blocks for neuroprotective agents, indicating that this compound could have analogous applications .

- Inhibition Studies : Investigations into fluorinated compounds have revealed their potential as inhibitors for various biological targets, suggesting that similar mechanisms may be applicable to this compound .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone with high purity?

- Methodology : Optimize reaction conditions (temperature, time, solvent) to minimize side reactions. For example, highlights the importance of controlling reaction parameters to achieve high yields. Purification steps may involve recrystallization or chromatography. Structural confirmation requires NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify molecular weight and functional groups .

Q. How is the molecular structure of this compound validated in academic research?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Assign peaks to confirm the hydroxy group (δ ~12 ppm for phenolic -OH) and trifluoromethyl (-CF₃) signals.

- Mass spectrometry : Confirm the molecular ion peak at m/z 204.146 (C₉H₇F₃O₂) .

- X-ray crystallography : Resolve crystal structure for absolute configuration, as demonstrated in related compounds (e.g., ).

Q. What stability challenges arise during storage, and how are they mitigated?

- Methodology : Perform accelerated stability studies under varying temperatures and humidity. Protect the phenolic -OH group from oxidation by storing the compound in inert atmospheres (argon) or using stabilizers like BHT. Monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) can assess interactions with biological targets, as seen in enzyme inhibition studies (). Validate predictions with kinetic assays or spectroscopic monitoring .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Isolate impurities : Use preparative HPLC to separate by-products and characterize them via MS/MS or 2D NMR (e.g., HSQC, HMBC).

- Cross-validate data : Compare results with independent techniques (e.g., IR for carbonyl confirmation) and reference databases like PubChem or NIST Chemistry WebBook .

Q. How does the electronic effect of the -CF₃ group influence the compound’s chemical reactivity?

- Methodology : Perform Hammett analysis to quantify substituent effects on reaction rates. Use cyclic voltammetry to study redox behavior, focusing on the electron-withdrawing -CF₃ group’s impact on the aromatic ring’s electron density. Compare results with analogues (e.g., methyl or chloro derivatives) .

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity optimized?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize derivatives by modifying the hydroxy or ketone groups. Test bioactivity in vitro (e.g., enzyme inhibition assays).

- Metabolic stability : Assess pharmacokinetics using liver microsome assays. describes similar compounds used in cannabinoid receptor agonist development, providing a template for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.